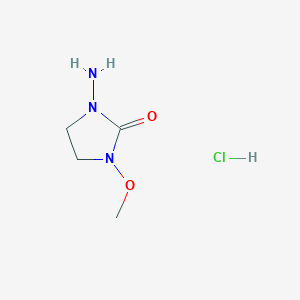

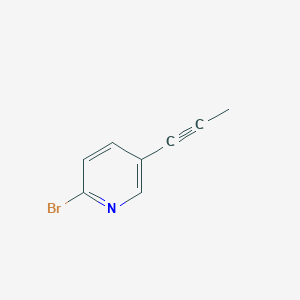

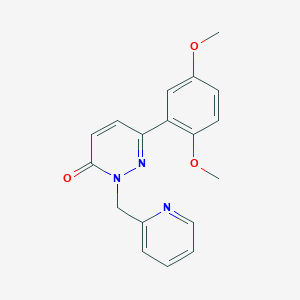

![molecular formula C8H4N4O2 B2968001 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 1020034-43-8](/img/structure/B2968001.png)

7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid is a chemical compound used for pharmaceutical testing . It has a molecular weight of 188.15 .

Synthesis Analysis

The synthesis of this compound could involve the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) . The rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H4N4O2/c9-3-5-1-2-12-6 (7 (13)14)4-10-8 (12)11-5/h1-2,4H, (H,13,14) .Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the synthesis of condensed pyrimidines . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis

The compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Structural Characterization

A study conducted by Wen et al. (2005) explores the condensation reactions of 5-amino-4-cyano-3-substituted-1H-pyrazole with enaminones, resulting in the formation of new 7-aryl-3-cyano-2-substituted pyrazolo[1,5-a]pyrimidines. This reaction showcases the versatility of cyanoimidazo[1,2-a]pyrimidine derivatives in synthesizing complex heterocyclic compounds with potential herbicidal activity Wen, L., Wang, S., Li, M., & Yang, H. (2005). Reaction of Enaminones with Aminopyrazoles: Synthesis, Structures and Bioactivities of 7‐Aryl‐3‐cyano‐2‐substituted Pyrazolo[1,5‐a] pyrimidines. Chinese Journal of Chemistry, 23, 1231-1235.

Drev et al. (2014) detailed the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the chemical flexibility and potential for generating structurally diverse derivatives of pyrazolo[1,5-a]pyrimidine-3-carboxamides, which are important for medicinal chemistry applications Drev, M., Grošelj, U., Mevec, Š., Pušavec, E., Štrekelj, J., Golobič, A., Dahmann, G., Stanovnik, B., & Svete, J. (2014). Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5- a ]pyrimidine-3-carboxamides. Tetrahedron, 70, 8267-8279.

Biological Activities

Nowicka et al. (2014) synthesized a series of pyrimido[1,2-a]benzimidazole and α-cyanocinnamic acid derivatives, demonstrating the potential of these compounds for antiproliferative activity against neoplastic and normal cell lines. This research indicates the relevance of cyanoimidazo[1,2-a]pyrimidine derivatives in developing new anticancer agents Nowicka, A., Liszkiewicz, H., Nawrocka, W., Wietrzyk, J., Kempińska, K., & Dryś, A. (2014). Synthesis and antiproliferative activity in vitro of new 2-aminobenzimidazole derivatives. Reaction of 2-arylideneaminobenzimidazole with selected nitriles containing active methylene group. Central European Journal of Chemistry, 12, 1047-1055.

Chhabria et al. (2011) explored the antifungal activity of thiazolo[4,5-d]pyrimidine derivatives, identifying key structural features required for potent inhibitory activity against various fungal strains. This study underscores the potential of cyanoimidazo[1,2-a]pyrimidine derivatives in antifungal drug development Chhabria, M., Rathod, I., Vala, K., & Patel, P. (2011). Identification of important structural features of thiazolo[4,5-d]pyrimidines required for potent antifungal activity. Medicinal Chemistry Research, 20, 1450-1454.

Safety and Hazards

Orientations Futures

While specific future directions for 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid are not mentioned in the search results, pyrimidine derivatives are being explored for their anticancer activity . This research aims to develop more potent and efficacious anticancer drugs with a pyrimidine scaffold .

Mécanisme D'action

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine analogues, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other imidazo[1,2-a]pyridine analogues, which have been shown to have anti-tb activity .

Biochemical Pathways

Based on the known activity of similar compounds, it may be involved in the disruption of essential biochemical pathways in tb bacteria .

Result of Action

Given the reported anti-tb activity of similar compounds, it may result in the inhibition of tb bacterial growth .

Propriétés

IUPAC Name |

7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-3-5-1-2-12-6(7(13)14)4-10-8(12)11-5/h1-2,4H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKZSDNFDKRHON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2N=C1C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

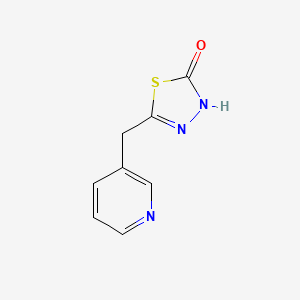

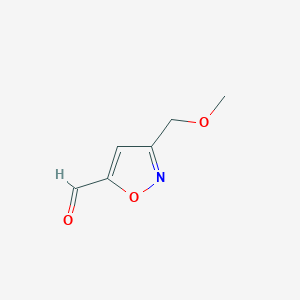

![N-[(4-Fluorophenyl)-phenylmethyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2967928.png)

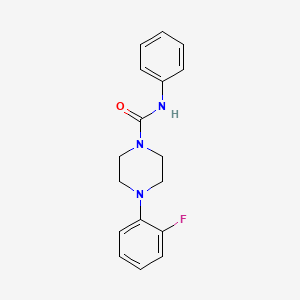

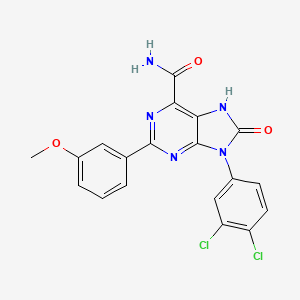

![5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2967934.png)

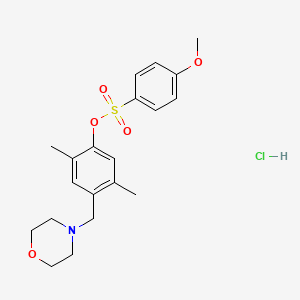

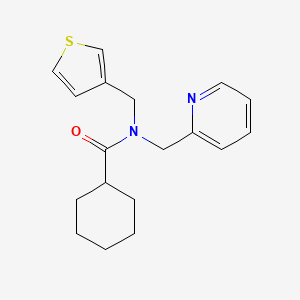

![N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2967936.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2967941.png)